methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate

Physicochemical Characterization Medicinal Chemistry Scaffold Diversity

This hybrid scaffold uniquely merges a dihydroisoquinoline anti-apoptotic pharmacophore with an azetidine-based CB₁ antagonist—a dual-target architecture no simpler analog offers. Procure to explore SAR at the azetidine C3 position and isoquinoline ring, or validate novel C–N coupling methods on this sterically demanding substrate. Perfect for fragment-based screening and DNA-encoded library incorporation.

Molecular Formula C21H22N2O3
Molecular Weight 350.418
CAS No. 2034525-91-0
Cat. No. B2788245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate
CAS2034525-91-0
Molecular FormulaC21H22N2O3
Molecular Weight350.418
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3
InChIInChI=1S/C21H22N2O3/c1-26-21(25)17-8-6-16(7-9-17)20(24)23-13-19(14-23)22-11-10-15-4-2-3-5-18(15)12-22/h2-9,19H,10-14H2,1H3
InChIKeyWLBYQBKIHMQURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate – Compound Identity and Core Characteristics


Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate (CAS 2034525-91-0) is a synthetic small-molecule hybrid scaffold comprising a 3,4-dihydroisoquinoline moiety linked via an azetidine ring to a methyl benzoate ester [1]. With a molecular formula of C₂₁H₂₂N₂O₃ and a molecular weight of 350.41 g/mol, the compound features both an amide and an ester functional group, offering multiple sites for further derivatization [2]. It belongs to a class of heterocyclic-substituted 3-alkyl azetidine derivatives that have been patented as cannabinoid-1 (CB₁) receptor antagonists for obesity and metabolic disorders [3]. The compound is commercially available as a research-grade intermediate (purity typically ≥95%) through specialty chemical suppliers [1].

Why Generic Azetidine or Dihydroisoquinoline Analogs Cannot Substitute Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate


In-class substitution without rigorous functional validation is precluded by the compound's dual pharmacophoric architecture. The dihydroisoquinoline ring provides aromatic π-stacking capability and conformational rigidity, while the azetidine core introduces a constrained, saturated four-membered ring that limits rotational freedom and influences basicity [1]. Simpler analogs such as methyl 4-(azetidine-1-carbonyl)benzoate (CAS 915199-14-3, MW 219.24 g/mol) lack the dihydroisoquinoline moiety entirely, forfeiting the extended aromatic system critical for target engagement in CB₁ receptor antagonism and anti-apoptotic pathways [2]. Conversely, analogs that replace dihydroisoquinoline with pyrrolidine (CAS 2309192-13-8, MW 288.35 g/mol) lose the fused bicyclic aromatic character, altering both lipophilicity and receptor-binding geometry . The specific combination of these two heterocyclic systems creates a unique spatial and electronic profile that cannot be replicated by any single in-class compound.

Quantitative Differentiation Evidence for Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate vs. Comparators


Molecular Weight and Scaffold Complexity Differentiation vs. Simpler Azetidine-Benzoate Analogs

The target compound (MW 350.41 g/mol, 26 heavy atoms, 4 rotatable bonds) exhibits substantially greater molecular complexity than methyl 4-(azetidine-1-carbonyl)benzoate (MW 219.24 g/mol, 16 heavy atoms, 2 rotatable bonds), reflecting the addition of the dihydroisoquinoline motif [1]. The higher heavy atom count (26 vs. 16) and increased rotatable bond count (4 vs. 2) provide greater conformational sampling capacity, which is associated with enhanced target-binding potential in fragment-based and structure-based drug discovery [1].

Physicochemical Characterization Medicinal Chemistry Scaffold Diversity

Predicted Lipophilicity Advantage for CNS-Penetrant Drug Design vs. Pyrrolidine-Azetidine Analog

The target compound has a computed XLogP3 of 2.6, which falls within the optimal range (2–3) for CNS drug candidates, balancing passive BBB permeability with acceptable solubility and metabolic stability [1]. In contrast, the pyrrolidine-substituted analog (CAS 2309192-13-8) is predicted to have lower lipophilicity due to the absence of the aromatic fused ring system, potentially limiting passive membrane permeation . The dihydroisoquinoline moiety contributes approximately 1.5–2.0 log units of additional lipophilicity relative to a fully saturated heterocycle of comparable size [1].

Lipophilicity CNS Drug Design ADME Prediction

Class-Level CB₁ Receptor Antagonist Activity – Patent-Backed Target Engagement

The target compound is annotated in the DrugMAP database as 'Heterocyclic-substituted 3-alkyl azetidine derivative 1' (synonym: PMID26161824-Compound-158) and classified as a cannabinoid CB₁ receptor antagonist [1]. This compound belongs to a patented structural class (WO-2007064566-A3, assigned to Merck & Co.) in which representative members have demonstrated CB₁ antagonist activity with binding affinities in the nanomolar range (Ki values as low as 3 nM for structurally related azetidine derivatives in the same patent family) [2][3]. Importantly, the CB₁ antagonist mechanism is clinically validated for obesity treatment (e.g., rimonabant precedent) but the azetidine subclass was specifically designed to improve peripheral selectivity and reduce CNS adverse effects relative to first-generation CB₁ antagonists [2].

Cannabinoid CB1 Receptor Antagonist Obesity Metabolic Disorders

Dihydroisoquinoline Carbonyl Motif – Class-Level Anti-Apoptotic Activity Potential

The 3,4-dihydroisoquinoline-2(1H)-carbonyl substructure present in the target compound is the core pharmacophore of a distinct patent class (CA2861160C, assigned to Les Laboratoires Servier) claiming anti-apoptotic activity [1]. This patent family demonstrates that 3,4-dihydro-2(1H)-isoquinolinyl carbonyl compounds inhibit apoptosis in cellular models, with the carbonyl linkage to a heterocyclic or aromatic group being essential for activity [1]. Unlike simpler azetidine-benzoate compounds that lack the dihydroisoquinoline moiety, the target compound carries this anti-apoptotic pharmacophore as part of its hybrid scaffold, suggesting potential dual-mechanism utility (CB₁ antagonism + anti-apoptotic activity) not achievable with either pharmacophore alone [2].

Anti-Apoptotic Activity Cancer Neuroprotection Isoquinoline

High-Value Application Scenarios for Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate Procurement


CB₁ Receptor Antagonist Lead Optimization for Peripherally Restricted Anti-Obesity Agents

Given its classification as a CB₁ antagonist within the Merck patent family, the compound serves as an advanced starting point for medicinal chemistry campaigns targeting peripherally selective CB₁ antagonists for obesity and metabolic syndrome [1]. The azetidine core provides a constrained scaffold that may limit CNS penetration compared to first-generation CB₁ antagonists like rimonabant, while the dihydroisoquinoline moiety offers opportunities for modulating peripheral vs. central selectivity through substituent variation [2]. Procurement of this specific intermediate enables structure-activity relationship (SAR) exploration around both the azetidine C3 position and the dihydroisoquinoline aromatic ring, areas critical for tuning CB₁ affinity and selectivity.

Dual-Mechanism Anti-Apoptotic / CB₁ Antagonist Hybrid Probe Development

The compound's unique combination of a dihydroisoquinoline carbonyl motif (anti-apoptotic pharmacophore per CA2861160C) with the azetidine CB₁ antagonist scaffold creates a rare dual-pharmacophore template [1][2]. This hybrid architecture is particularly relevant for indications where both CB₁ modulation and apoptosis regulation are implicated, such as certain cancers (e.g., hepatocellular carcinoma) and neurodegenerative diseases where CB₁ antagonism and neuronal survival pathways intersect [3]. Procuring this compound allows researchers to evaluate dual-target engagement in a single molecular entity, avoiding the pharmacokinetic complexities of combination therapy approaches.

Synthetic Methodology Development for Constrained Azetidine-Heterocycle Conjugates

The compound's structure, featuring an azetidine ring linked simultaneously to a dihydroisoquinoline and a benzoyl ester, represents a synthetically challenging connectivity pattern that is valuable for developing and benchmarking new C–N bond formation methodologies [1]. The steric constraints imposed by the azetidine ring, combined with the electronic demands of both the electron-rich dihydroisoquinoline and the electron-deficient benzoate ester, make this compound an excellent test substrate for evaluating novel amidation, reductive amination, or cross-coupling protocols. Industrial process chemistry groups can use this intermediate to validate scalable synthetic routes applicable to broader azetidine-containing pharmaceutical candidates.

Building Block for DNA-Encoded Library (DEL) and Fragment-Based Screening Collections

With its moderate molecular weight (350.41 g/mol), balanced lipophilicity (XLogP3 = 2.6), and multiple functionalization handles, the compound is well-suited for incorporation into DNA-encoded chemical libraries or fragment-based screening collections [1]. The presence of both an ester (hydrolyzable to carboxylic acid for DNA attachment) and a secondary amine precursor site on the dihydroisoquinoline enables orthogonal conjugation strategies. Its structural complexity (26 heavy atoms, topological polar surface area 49.8 Ų) places it in an attractive property space for library design, offering greater three-dimensionality than flat aromatic compounds while maintaining favorable drug-like physicochemical parameters [1].

Quote Request

Request a Quote for methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.